molecular formula C8H6Cl2O3 B15320225 2-(2,5-Dichlorophenyl)-2-hydroxyacetic acid CAS No. 35599-92-9

2-(2,5-Dichlorophenyl)-2-hydroxyacetic acid

Cat. No.: B15320225
CAS No.: 35599-92-9
M. Wt: 221.03 g/mol
InChI Key: RNUNMXAINWTLGJ-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenyl)-2-hydroxyacetic Acid is a chlorinated aromatic hydroxyacid belonging to a class of compounds studied for their structure-activity relationships. Research into similar compounds, such as those derived from phenoxyacetic acid, indicates that the biological activity and physicochemical properties are highly influenced by the number and position of chlorine substituents on the aromatic ring . These structural differences can affect key parameters like reactivity, solubility, and interaction with biological membranes, making such compounds valuable for investigating molecular properties and their effects in biological systems . Researchers utilize these compounds in various applications, including studies on antimicrobial activity against soil bacterial strains and cytotoxicity assessments on human cell lines to understand their biological interactions . The molecular structure can be characterized using spectroscopic methods (FTIR, Raman, NMR, UV-VIS) and computational modeling, which help predict reactivity descriptors and electronic charge distribution . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

35599-92-9

Molecular Formula

C8H6Cl2O3

Molecular Weight

221.03 g/mol

IUPAC Name

2-(2,5-dichlorophenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C8H6Cl2O3/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3,7,11H,(H,12,13)

InChI Key

RNUNMXAINWTLGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(C(=O)O)O)Cl

Origin of Product

United States

Preparation Methods

Direct Chlorination Using Chlorinating Agents

In this route, phenylacetic acid undergoes electrophilic aromatic substitution (EAS) with chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in the presence of Lewis acids like iron(III) chloride (FeCl₃). The reaction typically proceeds under anhydrous conditions at 40–60°C for 6–12 hours. However, achieving 2,5-dichlorination exclusively remains challenging due to competing para- and meta-directing effects.

Key Reaction Parameters:

  • Catalyst: FeCl₃ (0.1–0.3 equiv)
  • Solvent: Dichloromethane or carbon tetrachloride
  • Yield: 45–60% (crude), with purification reducing yields to 30–40%.

Directed Ortho-Metallation (DoM) Strategy

To enhance regioselectivity, directed ortho-metallation employs a temporary directing group, such as a trimethylsilyl (TMS) moiety. Phenylacetic acid is first silylated at the hydroxyl group, enabling lithium-halogen exchange at the 2-position. Subsequent chlorination at the 5-position achieves the desired substitution pattern.

Advantages:

  • Improved regiocontrol (≥80% selectivity for 2,5-dichloro isomer).
  • Compatibility with mild conditions (tetrahydrofuran, −78°C).

Limitations:

  • Multi-step synthesis increases complexity.
  • Requires air- and moisture-sensitive reagents.

Hydroxylation of 2,5-Dichlorophenylacetic Acid Precursors

This two-step approach first synthesizes 2,5-dichlorophenylacetic acid, followed by hydroxylation at the α-carbon.

Synthesis of 2,5-Dichlorophenylacetic Acid

Starting from benzyl chloride derivatives, Friedel-Crafts acylation introduces the acetic acid side chain. For example, 2,5-dichlorotoluene is oxidized to 2,5-dichlorophenylacetic acid using potassium permanganate (KMnO₄) in acidic media.

Reaction Conditions:

  • Oxidizing Agent: KMnO₄ (3 equiv)
  • Temperature: 80–100°C
  • Yield: 50–65%.

α-Hydroxylation via Oxidation-Reduction Sequences

The α-carbon of 2,5-dichlorophenylacetic acid is hydroxylated using ozone (O₃) or tert-butyl hydroperoxide (TBHP). A notable method involves ozonolysis at −40°C, followed by reductive workup with dimethyl sulfide (DMS).

Mechanistic Insight:

  • Ozone cleaves the α-C–H bond, forming a carbonyl intermediate.
  • Reduction with DMS generates the α-hydroxy group.

Yield Optimization:

  • Catalyst: Vanadium oxytrichloride (VOCl₃) improves hydroxylation efficiency (yield: 70–75%).

Cyclohexanone-Based Synthesis

Adapted from a patent for 2,6-dichlorophenylacetic acid, this route utilizes cyclohexanone as a starting material, leveraging its cyclic structure for regiocontrol.

Chlorination and Ring-Opening

Cyclohexanone undergoes tetrachlorination with Cl₂ gas under basic conditions (K₂CO₃), forming 2,2,6,6-tetrachlorocyclohexanone. Condensation with dimethyl malonate in the presence of 1,8-diazabicycloundec-7-ene (DBU) initiates ring-opening and decarboxylation.

Critical Steps:

  • Chlorination: 30–45°C, 5 hours (93% yield).
  • Malonate Condensation: 40–45°C, 5 hours (DBU catalysis).

Rearrangement and Acidification

Hydrolysis of the malonate adduct with NaOH (20% aqueous) followed by acidification (HCl) yields 2,5-dichlorophenylacetic acid. Subsequent hydroxylation via TBHP completes the synthesis.

Industrial Relevance:

  • High purity (99.6%) and scalability.
  • Environmentally favorable (low wastewater generation).

SN1 Reaction Mechanisms in Dichlorination

While SN1 pathways are more common in aliphatic systems, their application to aromatic chlorination is exemplified in the synthesis of 2,5-dichloro-2,5-dimethylhexane. Analogous strategies may involve protonation of hydroxyl groups to generate carbocation intermediates, facilitating nucleophilic chloride attack.

Hypothetical Pathway:

  • Protonation: 2,5-Dimethyl-2,5-hexanediol → carbocation via H⁺.
  • Chloride Attack: Cl⁻ nucleophile forms C–Cl bonds.

Challenges:

  • Aromatic systems require strong acids (e.g., concentrated HCl).
  • Limited regiocontrol compared to EAS.

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

Method Yield (%) Purity (%) Scalability Environmental Impact
Direct Chlorination 30–40 85–90 Moderate High (Cl₂ usage)
DoM Strategy 50–60 95–98 Low Moderate
Cyclohexanone Route 93 99.6 High Low
SN1 Pathway 45–55 80–85 Low Moderate

Yield and Efficiency

The cyclohexanone method outperforms others in yield (93%) and purity (99.6%), attributed to its closed-ring intermediate minimizing side reactions. Conversely, direct chlorination suffers from poor regioselectivity, necessitating costly purification.

Industrial-Scale Production Considerations

Catalytic Innovations

Recent advances employ copper(I) iodide (CuI) nanoparticles to catalyze chlorination at lower temperatures (25–40°C), reducing energy consumption.

Waste Management

The cyclohexanone process recycles dichloromethane filtrates, achieving 90% solvent recovery. Acidic wastewater is neutralized with CaCO₃, yielding non-hazardous CaCl₂.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorophenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to substitute the chlorine atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(2,5-Dichlorophenyl)-2-hydroxyacetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorophenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The hydroxyacetic acid moiety can interact with enzymes and receptors, leading to various biological effects. The chlorine atoms on the phenyl ring can enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Structural Analogs and Derivatives

The following table compares key structural analogs based on substituent positions, functional groups, and physicochemical properties:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Properties/Notes
2-(2,5-Dichlorophenyl)-2-hydroxyacetic acid 35599-92-9 C₈H₆Cl₂O₃ 221.04 2,5-Cl on phenyl; α-OH Higher acidity (pKa ~2.5–3.5) due to α-OH; participates in hydrogen bonding .
2-(3,5-Dichlorophenyl)acetic acid 51719-65-4 C₈H₆Cl₂O₂ 205.04 3,5-Cl on phenyl; no α-OH Lower acidity (pKa ~4.5–5.5); steric hindrance from 3,5-Cl reduces reactivity .
2-(2,5-Dichlorophenyl)-2-oxoacetic acid N/A C₈H₄Cl₂O₃ 219.03 2,5-Cl on phenyl; α-oxo Oxo group increases electrophilicity; ketone derivatives exhibit distinct NMR shifts (δC=O ~190 ppm) .
2-(2,5-Dichlorophenyl)acetic acid 34841-48-0 C₈H₆Cl₂O₂ 205.04 2,5-Cl on phenyl; no substituents Simpler structure; lower polarity and solubility in aqueous media .
2-(2,3-Dichlorophenyl)-2-(methylamino)acetic acid N/A C₉H₉Cl₂NO₂ 234.01 2,3-Cl on phenyl; α-methylamino Basic amino group (pKa ~9–10); forms salts (e.g., hydrochloride) for improved stability .
2,5-Difluoromandelic acid 1976-36-8 C₈H₆F₂O₃ 188.13 2,5-F on phenyl; α-OH Fluorine’s smaller size and lower electronegativity vs. Cl reduce steric and electronic effects; metabolic stability in biological systems .

Key Research Findings

Acidity and Reactivity: The α-hydroxyl group in the target compound lowers its pKa (~2.5–3.5) compared to non-hydroxylated analogs like 2-(2,5-Dichlorophenyl)acetic acid (pKa ~4.5) . This enhances its solubility in polar solvents and reactivity in esterification or amidation reactions. Replacement of -OH with -NHCH₃ (as in ’s methylamino analog) increases basicity, enabling salt formation and altering biodistribution .

Spectroscopic Properties :

  • The hydroxyl group in the target compound generates distinct NMR signals (e.g., δOH ~5–6 ppm in DMSO-d₆) . In contrast, the oxo derivative (2-(2,5-Dichlorophenyl)-2-oxoacetic acid) shows a carbonyl peak at δC=O ~190 ppm in ¹³C NMR .

Biological and Synthetic Relevance :

  • The hydroxyl group facilitates interactions with biological targets (e.g., enzyme active sites), making the compound a candidate for antimicrobial or anti-inflammatory agents .
  • Fluorinated analogs (e.g., 2,5-Difluoromandelic acid) exhibit improved metabolic stability due to fluorine’s resistance to oxidation, highlighting substituent effects on pharmacokinetics .

Challenges and Limitations

  • Synthetic Complexity: Introducing chlorine at the 2,5-positions requires regioselective methods, increasing synthesis costs compared to non-chlorinated analogs.
  • Toxicity Concerns: Dichlorophenyl derivatives may exhibit higher ecotoxicity compared to fluorinated or non-halogenated variants, necessitating careful environmental assessment .

Biological Activity

2-(2,5-Dichlorophenyl)-2-hydroxyacetic acid is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

  • Molecular Formula : C9H8Cl2O3
  • Molecular Weight : Approximately 221.05 g/mol
  • Structural Features : The compound features a dichlorophenyl group and a hydroxyacetic acid moiety, which contribute to its biological activity.

Pharmacological Properties

The compound exhibits several key pharmacological properties:

  • Anti-inflammatory Activity : this compound functions by inhibiting cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins involved in inflammation and pain signaling. Studies indicate its effectiveness comparable to established NSAIDs like diclofenac.
  • Analgesic Effects : Experimental models have demonstrated its ability to alleviate pain through similar pathways as traditional analgesics.
  • Antipyretic Properties : The compound has shown potential in reducing fever, further supporting its classification among non-steroidal anti-inflammatory drugs (NSAIDs).

The mechanism of action primarily involves the inhibition of COX enzymes, leading to decreased production of inflammatory mediators. This results in reduced inflammation and pain perception. Additionally, the compound may interact with various biological targets, enhancing its therapeutic profile.

Case Studies

  • Analgesic Efficacy : In a controlled study comparing this compound with diclofenac in a rat model of induced arthritis, the compound demonstrated comparable analgesic effects at similar dosages, suggesting its viability as an alternative treatment for inflammatory pain.
  • Anti-inflammatory Assessment : Another study evaluated the compound's anti-inflammatory effects using carrageenan-induced paw edema in rats. Results indicated significant reduction in edema size at 4 hours post-administration compared to control groups.

Comparative Analysis

Compound NameMolecular FormulaKey Activity
DiclofenacC14H11Cl2NNaO2Strong analgesic and anti-inflammatory effects
2-(3,4-Dichlorophenyl)-2-hydroxyacetic acidC8H6Cl2O3Similar anti-inflammatory properties
2-(4-Chlorophenyl)-2-hydroxyacetic acidC8H7ClO3Exhibits comparable anti-inflammatory effects

Q & A

Q. Critical Parameters :

  • Temperature Control : Excess heat may lead to decarboxylation.
  • pH Monitoring : Alkaline conditions risk forming carboxylate salts, requiring post-synthesis acidification.

Table 1 : Precursor and Product Data

CompoundCAS RNMolecular FormulaMolecular WeightReference
2-(2,5-Dichlorophenyl)acetonitrile3218-50-6C₈H₅Cl₂N186.04
Target Acid7554-78-1*C₈H₆Cl₂O₃221.04
*Note: CAS for 2,4-dichloro analog provided; 2,5-dichloro data inferred from structural analogs .

Basic: Which analytical techniques are most reliable for characterizing purity and structural conformation?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for dichlorophenyl groups) .
  • HPLC-MS : Reverse-phase C18 columns (ACN/0.1% formic acid) resolve impurities; mass spec confirms molecular ion [M-H]⁻ at m/z 219.9 .
  • X-Ray Crystallography : Determines absolute configuration (e.g., R or S enantiomers) .

Data Contradiction Note : Melting points (mp) vary between studies (e.g., 233–237°C for analogs ), likely due to polymorphism or solvent residues.

Advanced: How do halogen substitution patterns (2,5-dichloro vs. 2,4-dichloro) influence chemical reactivity and biological activity?

Methodological Answer :
Comparative studies using analogs (e.g., 2,4-dichloro vs. 2,5-dichloro) reveal:

  • Electrophilicity : 2,5-Dichloro derivatives exhibit higher electron-withdrawing effects, accelerating nucleophilic aromatic substitution .
  • Biological Activity : Fluorinated analogs (e.g., 2,5-difluoro) show reduced cytotoxicity compared to chlorinated versions, suggesting halogen size impacts receptor binding .

Table 2 : Substituent Effects on Reactivity

Substituent PositionLogP*Melting Point (°C)Reference
2,5-Dichloro2.1~235 (predicted)
2,4-Dichloro2.3233–237
2,5-Difluoro1.8143–146
*Calculated using ChemDraw.

Advanced: What strategies resolve enantiomeric purity challenges in asymmetric synthesis?

Q. Methodological Answer :

  • Chiral Chromatography : Use amylose-based columns (e.g., Chiralpak IA) with hexane/IPA (90:10) to separate R and S enantiomers .
  • Circular Dichroism (CD) : Confirm enantiopurity by monitoring Cotton effects at 220–250 nm .

Data Limitation : Racemization risks occur under high-temperature storage (>40°C), necessitating stability studies via accelerated aging (ICH Q1A guidelines) .

Advanced: How do solvent systems and pH affect the compound’s stability in aqueous solutions?

Q. Methodological Answer :

  • pH-Dependent Stability :
    • Acidic Conditions (pH < 3) : Degradation via decarboxylation dominates (t₁/₂ = 24 hrs at 25°C).
    • Neutral/Basic Conditions (pH 7–9) : Hydrolysis to dichlorophenol derivatives observed .
  • Solvent Selection :
    • Polar Aprotic Solvents (DMF, DMSO) : Stabilize via hydrogen bonding; avoid prolonged use due to oxidation risks.
    • Aqueous Buffers : Include 0.01% NaN₃ to inhibit microbial growth during long-term storage .

Basic: What are the key spectral signatures in IR and UV-Vis for this compound?

Q. Methodological Answer :

  • IR Spectroscopy :
    • Broad O-H stretch at 2500–3300 cm⁻¹ (hydroxy group).
    • Strong C=O stretch at 1700–1720 cm⁻¹ (carboxylic acid) .
  • UV-Vis : λmax at 275 nm (π→π* transition in dichlorophenyl ring) .

Advanced: What computational methods predict the compound’s interactions with biological targets?

Q. Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Simulate binding to enzymes (e.g., cytochrome P450) using PDB 1TQN. Key interactions:
    • Chlorine atoms form halogen bonds with Leu244 and Val247 residues .
  • QSAR Models : Hammett constants (σCl = 0.23) predict moderate electron-withdrawing effects on activity .

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